Product packaging for 1-[4-(4-Chlorobutyl)benzoyl]piperidine(Cat. No.:)

1-[4-(4-Chlorobutyl)benzoyl]piperidine

Cat. No.: B14140211
M. Wt: 279.80 g/mol
InChI Key: RNPSQUPVXMDMRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-Chlorobutyl)benzoyl]piperidine is a synthetic organic compound featuring a piperidine moiety substituted with a 4-(4-chlorobutyl)benzoyl group. The piperidine ring is a fundamental scaffold in medicinal chemistry and is considered a privileged structure in the design of bioactive molecules . Piperidine derivatives are extensively utilized in scientific research and have demonstrated a wide spectrum of biological activities, serving as key intermediates in the development of potential therapeutic agents . As a benzoyl-substituted piperidine, this compound is of significant interest for use in drug discovery programs, particularly as a building block for the synthesis of more complex molecules. Researchers may employ it in the exploration of new pharmacophores for various diseases, given that similar piperidine-based structures have been investigated as anticancer, antimicrobial, and antiviral agents, among other applications . The presence of the chlorobutyl chain offers a reactive handle for further chemical modification, allowing for conjugation or elongation of the molecular structure. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22ClNO B14140211 1-[4-(4-Chlorobutyl)benzoyl]piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H22ClNO

Molecular Weight

279.80 g/mol

IUPAC Name

[4-(4-chlorobutyl)phenyl]-piperidin-1-ylmethanone

InChI

InChI=1S/C16H22ClNO/c17-11-3-2-6-14-7-9-15(10-8-14)16(19)18-12-4-1-5-13-18/h7-10H,1-6,11-13H2

InChI Key

RNPSQUPVXMDMRW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)CCCCCl

Origin of Product

United States

Synthetic Methodologies for 1 4 4 Chlorobutyl Benzoyl Piperidine

Retrosynthetic Analysis of the 1-[4-(4-Chlorobutyl)benzoyl]piperidine Framework

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the most logical disconnection occurs at the amide bond (C-N bond), as this is a common and reliable bond-forming reaction in organic synthesis.

This primary disconnection breaks the target molecule into two key synthons: a piperidinyl cation and a 4-(4-chlorobutyl)benzoyl anion. These synthons correspond to the following practical synthetic equivalents:

Piperidine (B6355638) : A readily available secondary cyclic amine.

4-(4-Chlorobutyl)benzoic acid or an activated derivative : This precursor contains the substituted benzoyl moiety. The carboxylic acid itself can be used in coupling reactions, or it can be converted to a more reactive species like an acyl chloride or an ester.

Therefore, the retrosynthetic pathway suggests that the most direct synthesis involves the formation of an amide bond between the piperidine ring and the 4-(4-chlorobutyl)benzoyl group.

Classical Synthetic Routes to N-Acylpiperidines

Traditional methods for forming N-acylpiperidines are well-established and widely utilized due to their reliability and efficiency. These approaches primarily focus on the acylation of the piperidine nitrogen.

Acylation of Piperidine with 4-(4-Chlorobutyl)benzoyl Chloride

The reaction of an amine with an acyl chloride is a fundamental and direct method for amide synthesis. In this specific case, piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-(4-Chlorobutyl)benzoyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism.

The general procedure involves dissolving piperidine in a suitable solvent and then adding the acyl chloride, often in the presence of a base. orgsyn.org The base, typically a tertiary amine like triethylamine (B128534) or pyridine (B92270), is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. nih.gov Without a scavenger, the HCl would protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.

Reaction Scheme:

Piperidine + 4-(4-Chlorobutyl)benzoyl Chloride → this compound + HCl

The reaction is typically exothermic and is often performed at reduced temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions. nih.gov Following the reaction, a standard aqueous workup is used to remove the hydrochloride salt of the base and any unreacted starting materials, yielding the desired N-acylpiperidine product.

Alternative Benzoylation Strategies for Piperidine Derivatives

While acylation with acyl chlorides is highly effective, alternative methods exist that avoid the need to prepare the often moisture-sensitive acyl chloride.

This strategy involves the direct condensation of a carboxylic acid, 4-(4-Chlorobutyl)benzoic acid, with piperidine. This reaction does not proceed spontaneously and requires the use of a "coupling reagent" or "activating agent" to convert the carboxylic acid's hydroxyl group into a better leaving group. researchgate.net This in-situ activation forms a highly reactive intermediate that is readily attacked by the amine. researchgate.net

A wide array of coupling reagents has been developed for amide bond formation, each with its own advantages regarding reactivity, cost, and byproduct removal. bachem.com Some of the most common classes of coupling reagents are carbodiimides and phosphonium (B103445) or uronium salts. bachem.compeptide.com

Coupling Reagent Class Examples Byproduct Characteristics
Carbodiimides DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)DCC forms a urea (B33335) byproduct that is largely insoluble in many organic solvents. peptide.com EDC's byproduct is water-soluble, simplifying purification. peptide.com
Phosphonium Salts BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Generally provide high yields and low racemization but can be more expensive.
Uronium/Aminium Salts HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Highly efficient reagents that are very popular in peptide synthesis and general amidation. bachem.com

The general procedure involves mixing the carboxylic acid, piperidine, the coupling reagent, and often a non-nucleophilic base (like Diisopropylethylamine, DIPEA) in an inert solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF). Additives like 1-Hydroxybenzotriazole (HOBt) are frequently included, especially with carbodiimides, to increase efficiency and suppress side reactions. bachem.com

Amides can also be synthesized through the aminolysis of esters, a process known as an ester-amide exchange. This method involves heating an ester of 4-(4-chlorobutyl)benzoic acid (e.g., the methyl or ethyl ester) with piperidine.

This reaction is typically reversible and may require forcing conditions, such as high temperatures or the removal of the alcohol byproduct (e.g., methanol (B129727) or ethanol) to drive the equilibrium toward the amide product. While often slower than methods using more activated precursors, this approach can be advantageous as esters are generally stable, easy to handle, and less expensive than acyl chlorides or coupling reagents. The reactivity of the ester can be enhanced by using an "activated" ester, such as a p-nitrophenyl ester, which contains a better leaving group. chemrxiv.org In some cases, tautomeric catalysts like 2-pyridone derivatives can be employed to accelerate the exchange reaction under milder conditions. chemrxiv.org

Advanced Synthetic Protocols for this compound

Modern organic synthesis seeks to develop more efficient, atom-economical, and environmentally friendly ("green") protocols. While the classical methods are robust for synthesizing this compound, advanced strategies could offer improvements.

One area of development is the use of one-pot tandem reactions. For instance, a protocol could be designed where a precursor to 4-(4-chlorobutyl)benzoic acid is converted in situ to the acid and then, without isolation, is subjected to a coupling reaction with piperidine. A one-pot method that integrates amide activation, reduction, and intramolecular nucleophilic substitution has been developed for constructing piperidines from halogenated amides, showcasing the potential for streamlined synthetic sequences. nih.gov

Furthermore, research into catalytic dehydrative amidation offers a greener alternative to traditional coupling reagents. These methods use catalysts, such as certain boronic acid derivatives, to directly form the amide bond from the carboxylic acid and amine, with water as the only byproduct. bohrium.com Such catalytic approaches avoid the stoichiometric use of activating agents and the generation of significant byproduct waste, aligning with the principles of green chemistry. rsc.org While not yet standard practice for a molecule like this compound, these developing technologies represent the future of amide bond synthesis.

Exploration of Green Chemistry Approaches in Piperidine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of nitrogen-containing heterocycles to reduce environmental impact. nih.govunibo.it These approaches focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency. For piperidine synthesis, this has led to innovations in reaction media and catalysis. rsc.org

The use of water as a solvent or conducting reactions under solvent-free conditions represents a significant step towards greener chemical processes. nih.gov Water is a desirable solvent due to its non-toxic, non-flammable, and abundant nature. Aza-Diels-Alder reactions, a powerful tool for constructing six-membered heterocycles, have been successfully performed in aqueous media. acs.org For instance, lanthanide triflates have been shown to be effective Lewis acid catalysts for these reactions in water. acs.org In some cases, reactions can be conducted where a saturated aqueous solution of a reagent, such as ammonium (B1175870) chloride, is the only solvent source. acs.org Furthermore, solvent-free syntheses of piperidine derivatives have been explored, offering benefits in terms of reduced waste and simplified workup procedures. youtube.comresearchgate.net

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. Both heterogeneous and homogeneous catalysts have been developed for piperidine synthesis. Heterogeneous catalysts, such as ruthenium or cobalt on various supports, are advantageous for their ease of separation and recyclability. nih.gov Nickel silicide has also been identified as a novel catalyst for these transformations. nih.gov Biocatalysis offers a particularly green approach, utilizing enzymes to perform chemical transformations with high selectivity under mild conditions. For example, Candida antarctica lipase (B570770) B (CALB), immobilized on magnetic halloysite (B83129) nanotubes, has been used as a reusable catalyst for the multicomponent synthesis of piperidine derivatives. rsc.org This biocatalytic method demonstrates high yields and the potential for gram-scale synthesis. rsc.org

Stereoselective Synthesis Considerations for Related Piperidine Architectures

Many biologically active molecules containing a piperidine ring are chiral, meaning their therapeutic efficacy is often dependent on their specific three-dimensional structure. nih.gov Therefore, the development of stereoselective methods to control the formation of chiral centers is of paramount importance in synthetic chemistry. nih.govgoogle.com

Diastereoselective and enantioselective strategies provide access to specific stereoisomers of substituted piperidines. Diastereoselectivity can often be controlled by the inherent conformational preferences of intermediates or by using specific reagents. For example, the diastereoselective synthesis of 2,4-disubstituted piperidines can be achieved with complete control over the reaction's selectivity simply by altering the order of the reaction sequence. acs.org The epoxidation of tetrahydropyridine (B1245486) precursors is another powerful method, where the facial selectivity of the epoxidation can be directed by steric factors or by using specialized reagents to afford highly substituted, oxygenated piperidines with excellent diastereoselectivity. nih.govacs.org

Enantioselective synthesis aims to produce a single enantiomer and is frequently accomplished using chiral catalysts or auxiliaries. Rhodium-catalyzed asymmetric reactions, such as the carbometalation of dihydropyridines, can provide 3-substituted tetrahydropyridines with excellent enantioselectivity. nih.govacs.org Similarly, copper-catalyzed protocols have been developed for the enantioselective synthesis of chiral piperidines from acyclic amines via a radical-mediated C-H cyanation. nih.gov Chiral auxiliaries, such as those derived from carbohydrates like D-arabinopyranosylamine, can be employed to direct the stereochemical outcome of domino reactions to furnish N-substituted dehydropiperidinones with high diastereoselectivity, which can then be converted to various chiral piperidine derivatives. cdnsciencepub.com

Table 1: Examples of Catalyst-Mediated Stereoselective Piperidine Synthesis
Catalyst/MethodReaction TypeStereoselectivity OutcomeReference
Rhodium (Rh) CatalysisAsymmetric carbometalation of dihydropyridinesHigh enantioselectivity for 3-substituted tetrahydropyridines nih.govacs.org
Copper (Cu) CatalysisRadical-mediated δ C-H cyanation of acyclic aminesHighly enantioselective C-C bond formation nih.gov
Dirhodium TetracarboxylatesC-H functionalization of N-Boc-piperidineVariable diastereoselectivity (up to >30:1 d.r.) and enantioselectivity (up to 83% ee) nih.gov
D-arabinopyranosylamine AuxiliaryDomino Mannich–Michael reactionHigh diastereoselectivity in dehydropiperidinone synthesis cdnsciencepub.com

Multicomponent Reaction Strategies Potentially Applicable to Piperidine Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. taylorfrancis.com A variety of MCRs have been developed for the one-pot synthesis of highly functionalized piperidine derivatives. researchgate.netacs.org

These reactions can be catalyzed by a range of substances, including Lewis acids like ytterbium triflate (Yb(OTf)₃) co-catalyzed with silver triflate (AgOTf), or Brønsted acids. tandfonline.com For example, a one-pot, pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates can be catalyzed by an ionic liquid to afford substituted piperidines. researchgate.net Biocatalysts, such as immobilized lipases, have also proven effective in catalyzing MCRs for piperidine synthesis, combining the efficiency of MCRs with the sustainability of enzymatic processes. rsc.org The diversity of accessible structures makes MCRs a powerful tool for building libraries of piperidine derivatives for chemical and biological screening. taylorfrancis.com

Table 2: Selected Multicomponent Reactions for Piperidine Synthesis
Reaction Name/TypeComponentsCatalystReference
Pseudo Five-Component ReactionAromatic aldehydes, anilines, alkyl acetoacetatesDual-functional ionic liquid researchgate.net
One-Pot Domino ReactionDimethyl malonate, formaldehyde (B43269) O-benzyl oximeYb(OTf)₃ / AgOTf tandfonline.com
Biocatalytic MCRBenzaldehyde, aniline, acetoacetate (B1235776) esterImmobilized Candida antarctica lipase B (CALB) rsc.org
Pseudo Five-Component ReactionAromatic aldehydes, ammonium acetate (B1210297), β-nitrostyrenes, Meldrum's acidUncatalyzed acs.org

Purification and Isolation Techniques for this compound

Following the synthesis of this compound, a systematic purification and isolation protocol is necessary to obtain the compound in high purity. While specific procedures for this exact molecule are not widely published, a general methodology can be constructed based on standard organic chemistry techniques and protocols for structurally analogous compounds, such as other benzoyl piperidines. prepchem.comorgsyn.org

The typical purification sequence begins after the reaction is deemed complete. The first step is often to quench the reaction mixture, for example, by adding water. rasayanjournal.co.in This is followed by liquid-liquid extraction to separate the desired product from the aqueous phase and water-soluble impurities. A suitable organic solvent, such as ethyl acetate or methylene (B1212753) chloride, is used for the extraction. prepchem.comrasayanjournal.co.in

The combined organic extracts are then washed sequentially to remove any remaining impurities. A wash with a saturated aqueous solution of sodium bicarbonate is commonly employed to neutralize and remove any acidic byproducts. prepchem.com This is often followed by a wash with water and then a saturated brine solution to remove residual water from the organic layer. prepchem.com After washing, the organic solution is dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). prepchem.comrasayanjournal.co.in

Once the solution is dried, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The final step is the purification of this crude material. Recrystallization from a suitable solvent system, such as ethyl acetate-hexane, is a common and effective method for obtaining crystalline, high-purity solids. prepchem.com Alternatively, if the product is an oil or if recrystallization is ineffective, column chromatography on silica (B1680970) gel is employed to separate the target compound from any remaining side products.

Chromatographic Separation Methodologies

Chromatographic techniques are widely employed for the purification of piperidine-containing compounds and related aryl ketones due to their high resolving power. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is a fundamental tool used for the qualitative monitoring of reaction progress and for determining the optimal solvent system for column chromatography. mdpi.comrasayanjournal.co.in For compounds in the aryl ketone and piperidine class, silica gel plates are commonly used as the stationary phase.

Column chromatography, particularly flash chromatography, is a standard preparative technique for purifying these compounds on a laboratory scale. acs.org The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent or a mixture of solvents (the eluent) is passed through the column. The separation is based on the varying affinities of the components of the mixture for the stationary and mobile phases. For aryl ketones and piperidine derivatives, non-polar to moderately polar solvent systems are often effective. acs.orgresearchgate.net High-Performance Liquid Chromatography (HPLC) can be utilized for achieving very high purity or for separating stereoisomers in related chiral compounds. nih.govnih.gov

Below is a table summarizing chromatographic conditions used for the purification of analogous compounds, which would be applicable to this compound.

Table 1: Examples of Chromatographic Conditions for Aryl Piperidine Ketone Analogs

Compound Type Stationary Phase Mobile Phase / Eluent Technique Reference
Aryl Alkyl Ketones Silica Gel Petroleum Ether / Ethyl Acetate (50:1) Flash Column Chromatography acs.org
4-Arylpiperidines Silica Gel Dichloromethane (CH2Cl2) Column Chromatography researchgate.net
N-Boc-2-aryl-4-methylenepiperidines Chiral Stationary Phase Not specified Chiral HPLC nih.gov

Recrystallization and Precipitation Techniques

Recrystallization is a powerful purification technique for crystalline solids. The principle involves dissolving the impure compound in a suitable hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution.

The process for a compound like this compound would typically involve an initial workup procedure following the synthesis. This often includes dissolving the reaction mixture in an organic solvent and washing it with an aqueous solution, such as sodium bicarbonate, to neutralize any acidic byproducts. prepchem.com The organic layer is then dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. prepchem.comgoogle.com

This crude solid can then be recrystallized. The selection of an appropriate solvent system is critical. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For benzoylpiperidine and related structures, solvent systems such as ethyl acetate-hexane or ethanol-ether have proven effective. prepchem.comgoogle.com

Precipitation, often by forming a salt, is another common purification strategy. Since the piperidine nitrogen is basic, the compound can be converted into a hydrochloride salt by treatment with hydrochloric acid, often dissolved in a solvent like ethanol (B145695) or ether. google.comgoogle.com These salts are typically crystalline solids that are less soluble in organic solvents than the free base, facilitating their precipitation and isolation in a purer form. google.comgoogle.com The purified salt can then be converted back to the free base if required.

Table 2: Recrystallization and Precipitation Conditions for Analogous Compounds

Compound Type Salt Form Solvent System Technique Reference
4-[4-(3",4"-dichlorobenzyl)-4'-hydroxypiperidino]-4'-chlorobutyrophenone Hydrochloride Ethanol-Ether Crystallization google.com
4-(4'-chlorobenzyl)-4-piperidinol Hydrochloride Ethanol Crystallization google.com
1-Acetyl-4-(4-piperidinobenzoyl)piperidine Free Base Ethyl Acetate-Hexane Recrystallization prepchem.com

Reaction Mechanisms and Reactivity of 1 4 4 Chlorobutyl Benzoyl Piperidine

Mechanistic Studies of Benzoylation Reactions Involving Piperidine (B6355638) Nitrogen

The formation of 1-[4-(4-chlorobutyl)benzoyl]piperidine involves the benzoylation of the piperidine nitrogen. This reaction is a classic example of nucleophilic acyl substitution. The synthesis is typically achieved by reacting piperidine with 4-(4-chlorobutyl)benzoyl chloride.

The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-(4-chlorobutyl)benzoyl chloride. This initial attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.

Collapse of the Intermediate: The tetrahedral intermediate is unstable and quickly collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond.

Expulsion of the Leaving Group: Simultaneously, the chloride ion, being a good leaving group, is expelled from the tetrahedral intermediate.

Deprotonation: An acid-base reaction occurs where a base, which can be another molecule of piperidine or an added base like pyridine (B92270) or sodium hydroxide (B78521), removes the proton from the now positively charged piperidine nitrogen. unacademy.com This step neutralizes the product and also the hydrochloric acid (HCl) byproduct formed during the reaction. unacademy.com

This process is a variation of the well-known Schotten-Baumann reaction, which is a method for synthesizing amides from amines and acid chlorides. unacademy.com The use of a base is crucial as it neutralizes the generated HCl, preventing the protonation of the piperidine starting material, which would render it non-nucleophilic. unacademy.com

Reactivity of the Chlorobutyl Moiety in Nucleophilic Substitution Reactions

The 4-chlorobutyl group attached to the benzoyl ring is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions. The reaction pathway, whether SN1 or SN2, is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. However, for a primary alkyl halide like this, the SN2 mechanism is generally favored. utexas.edu

Table 1: Comparison of SN1 and SN2 Reaction Pathways for the Chlorobutyl Moiety

FeatureSN1 PathwaySN2 Pathway
Mechanism Two-step: formation of a carbocation intermediate, followed by nucleophilic attack.One-step: concerted reaction where the nucleophile attacks as the leaving group departs. utexas.edu
Substrate Preference Tertiary > Secondary > Primary. youtube.comMethyl > Primary > Secondary > Tertiary. utexas.edu
Rate Determining Step Formation of the carbocation.The single concerted step.
Nucleophile Favored by weak nucleophiles (e.g., H₂O, ROH). utexas.eduFavored by strong nucleophiles (e.g., I⁻, OH⁻, CN⁻). utexas.edu
Favored Pathway for this compound Unlikely due to the instability of the primary carbocation.Highly favored due to the primary nature of the alkyl chloride.

Intramolecular Cyclization Pathways

The structure of this compound allows for the possibility of intramolecular nucleophilic substitution. The piperidine nitrogen, being a nucleophile, can attack the electrophilic carbon atom of the chlorobutyl chain that is bonded to the chlorine atom. This would result in the formation of a spirocyclic quaternary ammonium (B1175870) salt. Such intramolecular cyclizations are common in molecules containing both a nucleophile and a leaving group separated by a suitable chain length, typically leading to the formation of stable 5- or 6-membered rings. In this case, the reaction would lead to a 6-membered piperidinium (B107235) ring fused to the existing piperidine ring.

Intermolecular Alkylation Reactions with Diverse Nucleophiles

The chlorobutyl group readily reacts with a variety of external nucleophiles in intermolecular SN2 reactions. utexas.edu The carbon atom attached to the chlorine is the electrophilic center for the incoming nucleophile. The chloride ion serves as the leaving group. The rate of these reactions is dependent on the strength and concentration of the nucleophile. utexas.edu

Table 2: Examples of Intermolecular Reactions with Various Nucleophiles

NucleophileReagent ExampleProduct StructureProduct Class
Iodide (I⁻)Sodium Iodide (NaI)The chlorine is replaced by iodine.Alkyl Iodide
Hydroxide (OH⁻)Sodium Hydroxide (NaOH)The chlorine is replaced by a hydroxyl group (-OH).Alcohol
Cyanide (CN⁻)Sodium Cyanide (NaCN)The chlorine is replaced by a cyano group (-CN).Nitrile
Azide (B81097) (N₃⁻)Sodium Azide (NaN₃)The chlorine is replaced by an azido (B1232118) group (-N₃).Alkyl Azide
Amine (R-NH₂)Ammonia (NH₃) or primary/secondary aminesThe chlorine is replaced by an amino group (-NRH or -NR₂).Amine
Thiolate (RS⁻)Sodium Thiolate (NaSR)The chlorine is replaced by a thioether group (-SR).Thioether

Examination of Carbonyl Reactivity in the Benzoyl Group

The carbonyl group within the benzoyl moiety of this compound is part of an amide functional group. The reactivity of this carbonyl carbon is significantly influenced by the adjacent piperidine nitrogen. The lone pair of electrons on the nitrogen participates in resonance with the carbonyl group.

This resonance delocalization has two major consequences:

Reduced Electrophilicity: It decreases the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophiles compared to the carbonyl carbons in ketones or aldehydes. stackexchange.com

Despite this reduced reactivity, the carbonyl group can still undergo attack by strong nucleophiles. libretexts.org For instance, reduction of the amide can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would typically convert the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), yielding 1-[4-(4-chlorobutyl)benzyl]piperidine.

Stability and Degradation Pathways of the Compound under Various Conditions

The benzoylpiperidine fragment is known to be metabolically stable. researchgate.net However, under specific chemical conditions, the compound can undergo degradation. The primary pathways for degradation involve the cleavage of the amide bond and reactions of the chlorobutyl side chain.

Amide Bond Hydrolysis: The amide linkage is robust but can be cleaved under harsh conditions such as strong acidic or basic solutions, particularly at elevated temperatures.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the carbonyl oxygen is first protonated, which makes the carbonyl carbon more electrophilic. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of piperidine results in the formation of 4-(4-chlorobutyl)benzoic acid and the piperidinium salt.

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., concentrated NaOH), a hydroxide ion directly attacks the carbonyl carbon. This forms a tetrahedral intermediate which then collapses to expel the piperidine anion (a poor leaving group). A final proton transfer from the initially formed carboxylic acid to the piperidine anion yields the carboxylate salt and neutral piperidine.

Reactions of the Chlorobutyl Moiety: Under strongly basic conditions, particularly with sterically hindered bases, the chlorobutyl group may undergo an elimination (E2) reaction to form an alkene, in competition with the substitution (SN2) reaction.

Table 3: Summary of Potential Degradation Pathways

ConditionReactive SiteReaction TypePrimary Products
Strong Acid (e.g., aq. HCl, heat)Amide LinkageHydrolysis4-(4-chlorobutyl)benzoic acid and Piperidinium chloride
Strong Base (e.g., aq. NaOH, heat)Amide LinkageHydrolysisSodium 4-(4-chlorobutyl)benzoate and Piperidine
Strong, Hindered Base (e.g., t-BuOK)Chlorobutyl MoietyElimination (E2)1-[4-(But-3-en-1-yl)benzoyl]piperidine
Strong Nucleophile (e.g., NaCN)Chlorobutyl MoietySubstitution (SN2)1-[4-(4-Cyanobutyl)benzoyl]piperidine

Applications of 1 4 4 Chlorobutyl Benzoyl Piperidine As a Chemical Intermediate

Role in the Construction of Complex Heterocyclic Systems

The inherent reactivity of the terminal chloride on the butyl chain, combined with the stable benzoylpiperidine core, makes this intermediate particularly suitable for constructing elaborate heterocyclic frameworks. These systems are often central to the design of novel therapeutic agents.

Synthesis of Substituted Piperazine (B1678402) Analogues via Reaction with the Chlorobutyl Chain

The primary application of the chlorobutyl group in 1-[4-(4-Chlorobutyl)benzoyl]piperidine is its function as an electrophile in nucleophilic substitution reactions. This reactivity is extensively exploited for the synthesis of substituted piperazine analogues. The terminal alkyl chloride readily reacts with primary or secondary amines, particularly with pre-formed substituted piperazines, to forge a new carbon-nitrogen bond.

This reaction is a cornerstone in the synthesis of various centrally active agents. For instance, in the synthesis of the investigational drug Cerlapirdine (SAM-531), a compound studied for its potential in treating cognitive impairments, this compound serves as the key precursor that introduces the piperidinoylbutyl moiety. It is reacted with a substituted piperazine, such as 1-(2-methoxyphenyl)piperazine, under basic conditions to yield the final active pharmaceutical ingredient. The reaction typically proceeds in a suitable solvent like acetonitrile (B52724) or dimethylformamide, with a base such as potassium carbonate to scavenge the hydrogen chloride byproduct.

Table 1: Synthesis of Piperazine Analogues

Reactant A Reactant B Product Target Molecule Example
This compound 1-(2-Methoxyphenyl)piperazine 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butanoyl]piperidine Cerlapirdine (SAM-531)
This compound 1-(Pyrimidin-2-yl)piperazine 1-[4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butanoyl]piperidine Analogues for CNS research
This compound 1-(2-Fluorophenyl)piperazine 1-[4-[4-(2-Fluorophenyl)piperazin-1-yl]butanoyl]piperidine Dopamine (B1211576) transporter ligands

This table illustrates the general reaction scheme for the synthesis of various piperazine-containing compounds using this compound.

Formation of Fused Ring Systems and Polycyclic Structures

The structure of this compound also allows for its use in the formation of fused and polycyclic systems through intramolecular reactions. A notable potential transformation is an intramolecular Friedel-Crafts alkylation. masterorganicchemistry.comnih.gov In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), the chlorobutyl chain can be activated to form a carbocation. This electrophilic center can then attack the electron-rich benzoyl ring, leading to the formation of a new ring fused to the existing aromatic system. masterorganicchemistry.com

This cyclization would likely form a tetralone derivative, a common scaffold in medicinal chemistry. The regioselectivity of the attack would be directed by the existing benzoyl group, which is a meta-director, although the ortho-position might also be susceptible to attack due to the tethered nature of the alkylating chain. The formation of a six-membered ring is generally favored in such intramolecular cyclizations. masterorganicchemistry.com While this specific intramolecular reaction for this compound is not widely documented in mainstream literature, it represents a plausible and powerful synthetic strategy for creating rigid, polycyclic structures from this linear intermediate.

Precursor for Advanced Organic Transformations

Beyond cyclization reactions, the distinct functional groups on this compound can be selectively modified, allowing for a wide range of advanced organic transformations and structural diversification.

Functional Group Interconversions on the Chlorobutyl Chain

The terminal chloride of the butyl chain is a versatile leaving group, enabling a variety of functional group interconversions through nucleophilic substitution. This allows for the introduction of diverse chemical functionalities at this position, significantly expanding the synthetic utility of the intermediate.

Common transformations include:

Azide (B81097) Formation: Reaction with sodium azide (NaN₃) introduces an azido (B1232118) group, which can be subsequently reduced to a primary amine or used in click chemistry reactions.

Nitrile Synthesis: Substitution with sodium cyanide (NaCN) yields a nitrile, which can be hydrolyzed to a carboxylic acid or reduced to an amine, extending the carbon chain by one atom.

Alcohol Formation: Hydrolysis under basic conditions or reaction with a hydroxide (B78521) source can convert the alkyl chloride to a terminal alcohol, which can be further oxidized or functionalized.

Thiol and Ether Synthesis: Reaction with thiourea (B124793) followed by hydrolysis or with various alkoxides can introduce thiol or ether linkages, respectively.

Table 2: Potential Functional Group Interconversions

Reagent Resulting Functional Group Potential Subsequent Transformations
Sodium Azide (NaN₃) Azide (-N₃) Reduction to Amine, Cycloadditions
Sodium Cyanide (NaCN) Nitrile (-CN) Hydrolysis to Carboxylic Acid, Reduction to Amine
Sodium Hydroxide (NaOH) Alcohol (-OH) Oxidation to Aldehyde/Carboxylic Acid, Etherification
Sodium Iodide (NaI) Iodide (-I) Enhanced reactivity in coupling reactions
Sodium Thiosulfate (Na₂S₂O₃) Thiol (-SH) Formation of disulfides, Thioether synthesis

This interactive table outlines various nucleophilic substitution reactions that can be performed on the chlorobutyl chain.

Modification of the Benzoyl Moiety for Structural Diversification

The benzoyl ring itself is amenable to modification, primarily through electrophilic aromatic substitution. The carbonyl group of the benzoyl moiety is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta-position. This allows for regioselective introduction of substituents onto the phenyl ring.

Potential modifications include:

Nitration: Using a mixture of nitric acid and sulfuric acid can introduce a nitro group at the meta-position. The nitro group can then be reduced to an amine, providing a handle for further derivatization.

Halogenation: Reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst can install a halogen atom, also at the meta-position. These halogenated derivatives are valuable precursors for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds. masterorganicchemistry.com

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group, which can alter the solubility and pharmacokinetic properties of the resulting molecule.

These modifications allow chemists to fine-tune the electronic and steric properties of the molecule, which is crucial for optimizing biological activity in drug discovery programs.

Strategic Building Block in Target-Oriented Synthesis

The synthetic utility of this compound culminates in its application as a strategic building block in the total synthesis of specific, high-value target molecules. Its pre-fabricated piperidine-benzoyl-butyl structure provides a significant portion of the final molecular architecture, streamlining the synthetic route.

As previously mentioned, the most prominent example of its use is in the synthesis of Cerlapirdine (SAM-531) . In this context, the entire this compound molecule is incorporated as a single, advanced intermediate. This strategy, known as a convergent synthesis, is highly efficient as it allows for the separate synthesis of complex fragments that are then joined together in the final steps.

The use of this intermediate is not limited to Cerlapirdine. Its structure is emblematic of a class of compounds known as the diarylbutylpiperazines and diarylbutylpiperidines, which have shown activity at various CNS targets, including dopamine and serotonin (B10506) receptors. Therefore, this compound is a key starting material for creating libraries of related compounds for structure-activity relationship (SAR) studies. By reacting it with a diverse range of amines and piperazines, researchers can rapidly generate a multitude of analogues to explore the chemical space around a particular biological target.

Design and Synthesis of Derivatives with Modulated Structural Features

The primary strategy for modifying this compound involves the nucleophilic substitution of the terminal chlorine atom on the butyl chain. This reaction allows for the introduction of a wide range of amine-containing moieties, including substituted piperazines and piperidines, leading to the generation of extensive compound libraries for biological screening. The rationale behind these modifications is often to explore the chemical space around a known pharmacophore to optimize potency, selectivity, and pharmacokinetic properties.

A common synthetic approach involves the N-alkylation of various secondary amines with this compound. This is typically carried out in the presence of a base, such as potassium carbonate, and a catalyst like potassium iodide, in a suitable solvent like toluene, often under reflux conditions. This method has been successfully employed to synthesize a series of derivatives where the terminal chloride is replaced by different cyclic amines.

The following table illustrates the synthesis of various derivatives from a 1-(4-fluorophenyl)-4-chlorobutan-1-one, a closely related analogue of the benzoylpiperidine core of the title compound, highlighting the versatility of the chlorobutyl chain in generating diverse structures.

Table 1: Synthesis of Haloperidol Analogues via N-alkylation of Amines with 4-chloro-1-(4-fluorophenyl)butan-1-one

Amine MoietyResulting Compound ClassReference
1-Benzyl-1,4-diazepaneDiazepane derivatives nih.gov
Substituted PiperazinesPiperazine derivatives nih.gov
4-(4-Chlorophenyl)piperidin-4-olHaloperidol and its analogues nih.gov
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolineTetrahydroisoquinoline derivatives nih.gov

Detailed research findings have demonstrated that modifications at the terminus of the butyl chain significantly impact the pharmacological profile of the resulting compounds. For example, the introduction of different arylpiperazine moieties can fine-tune the affinity and selectivity for various serotonin (5-HT) and dopamine (D) receptor subtypes, which is a key strategy in the design of atypical antipsychotics.

In one such study focused on developing dual-target inhibitors for Alzheimer's disease, a series of 1-benzylpiperidine (B1218667) and 1-benzoylpiperidine (B189436) derivatives were synthesized. While not starting directly from the title compound, the synthetic strategies employed are directly applicable. The core piperidine (B6355638) was functionalized to introduce various substituents, and the resulting biological data underscored the importance of these modifications.

Table 2: Exemplary Data on the Biological Activity of Synthesized Piperidine Derivatives

Compound IDTargetIC50 (nM) or Ki (nM)Reference
Hypothetical Derivative 1 Dopamine D2 ReceptorData Not AvailableN/A
Hypothetical Derivative 2 Serotonin 5-HT2A ReceptorData Not AvailableN/A
Hypothetical Derivative 3 AcetylcholinesteraseData Not AvailableN/A

The exploration of structure-activity relationships has revealed that the nature of the aromatic or heterocyclic ring system introduced at the end of the butyl chain plays a crucial role in receptor binding. Furthermore, substituents on these rings can lead to significant changes in potency and selectivity. This iterative process of design, synthesis, and biological evaluation, starting from a versatile intermediate like this compound, is a powerful paradigm in modern medicinal chemistry for the discovery of new therapeutic agents.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 4 4 Chlorobutyl Benzoyl Piperidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR and ¹³C NMR Spectral Analysis

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for the structural analysis of 1-[4-(4-Chlorobutyl)benzoyl]piperidine.

The ¹H NMR spectrum would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzoyl group would appear in the downfield region (typically δ 7.0-8.0 ppm). The protons of the piperidine (B6355638) ring would show complex multiplets in the aliphatic region, often with significant signal overlap due to restricted rotation around the amide bond. The protons of the chlorobutyl chain would also resonate in the aliphatic region, with the methylene (B1212753) group attached to the chlorine atom (–CH₂Cl) being the most deshielded and appearing further downfield compared to the other methylene groups.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the benzoyl group would be the most downfield signal (around δ 170 ppm). The aromatic carbons would appear in the range of δ 125-140 ppm. The carbons of the piperidine ring and the chlorobutyl chain would resonate in the upfield aliphatic region (δ 20-70 ppm). The carbon atom bonded to the chlorine atom would be found around δ 45 ppm.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Benzoyl-H (aromatic)7.3 - 7.8 (m, 4H)127 - 136
Piperidine-H (axial/equatorial)1.5 - 1.8 (m, 6H), 3.3 - 3.8 (m, 4H)24 - 48
Butyl-CH₂ (α to C=O)2.9 - 3.1 (t, 2H)~35
Butyl-CH₂1.7 - 2.0 (m, 4H)~28, ~32
Butyl-CH₂Cl3.5 - 3.7 (t, 2H)~45
Benzoyl C=O-~170
Benzoyl C (ipso)-~138

Note: The chemical shifts are approximate and can be influenced by the solvent and other experimental conditions. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), and m (multiplet).

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals, especially in complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For instance, it would show correlations between the adjacent methylene groups in the chlorobutyl chain and within the piperidine ring, helping to trace the connectivity of the aliphatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~3.6 ppm would correlate with the carbon signal at ~45 ppm, confirming the –CH₂Cl group.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. nih.gov This allows for the unambiguous determination of the elemental formula of this compound (C₁₆H₂₂ClNO). The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov

Theoretical Exact Mass for this compound (C₁₆H₂₂ClNO)

Ion Formula Theoretical Exact Mass (m/z)
[M+H]⁺C₁₆H₂₃ClNO⁺280.1463
[M+Na]⁺C₁₆H₂₂ClNNaO⁺302.1282

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable information about the molecular structure. researchgate.netnih.gov

The fragmentation of this compound would likely proceed through several key pathways:

Cleavage of the amide bond: This would lead to the formation of the benzoyl cation (m/z 105) and the piperidine-butyl fragment.

Loss of the chlorobutyl side chain: Fragmentation could occur along the butyl chain, leading to the loss of a chlorobutyl radical.

Fragmentation of the piperidine ring: The piperidine ring can undergo characteristic ring-opening fragmentations.

Expected Key Fragment Ions in the MS/MS Spectrum of this compound

m/z Proposed Fragment Structure
105.0335Benzoyl cation ([C₇H₅O]⁺)
120.0813Phenyl(piperidin-1-yl)methanone fragment
84.0813Piperidine fragment

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

The IR spectrum of this compound would display several characteristic absorption bands:

C=O stretch: A strong absorption band around 1630-1650 cm⁻¹ corresponding to the stretching vibration of the tertiary amide carbonyl group.

C-H stretch (aromatic): Absorption bands above 3000 cm⁻¹ are characteristic of the C-H bonds on the benzene (B151609) ring.

C-H stretch (aliphatic): Strong absorptions in the region of 2850-2950 cm⁻¹ are due to the C-H stretching vibrations of the piperidine ring and the butyl chain.

C-N stretch: The stretching vibration of the C-N bond in the amide would appear in the region of 1200-1350 cm⁻¹.

C-Cl stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, would indicate the presence of the C-Cl bond.

Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Intensity
Amide C=O stretch1630 - 1650Strong
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch2850 - 2950Strong
C-N stretch1200 - 1350Medium
C-Cl stretch600 - 800Medium-Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and conformational details, which are invaluable for confirming the molecular structure of compounds like this compound.

While specific crystallographic data for this compound is not widely available in the public domain, the methodology for its analysis would follow established principles. A suitable single crystal of the compound is grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the crystal structure is solved and refined.

For illustrative purposes, the crystallographic data for a related piperazine (B1678402) derivative, 1-benzoyl-4-(4-nitrophenyl)piperazine, highlights the type of information that can be obtained. nih.govresearchgate.net In such studies, the piperidine ring is typically observed in a chair conformation, a fundamental aspect of its stereochemistry. nih.govresearchgate.net The analysis also reveals details about intermolecular interactions, such as hydrogen bonds, which influence the crystal packing. nih.gov

Table 1: Example Crystal Data for a Related Benzoylpiperazine Compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)10.214
b (Å)11.371
c (Å)20.939
α (°)90
β (°)90
γ (°)90
Volume (ų)2197
Z4
Note: This data is for a related compound, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, and is presented to illustrate the typical parameters reported in a crystallographic study.

Chromatographic Purity Assessment and Quantitative Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and quantifying any impurities. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) play vital roles in this aspect.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is the primary method for determining the purity and assay of non-volatile and thermally labile compounds like this compound. A typical reversed-phase HPLC (RP-HPLC) method would be developed and validated to separate the main compound from its potential impurities, such as starting materials, by-products, and degradation products.

Method development involves optimizing various parameters, including the stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid), flow rate, and detection wavelength (typically in the UV region where the benzoyl chromophore absorbs). nih.gov

Validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness. For instance, a study on other piperidine derivatives established a simple and sensitive RP-HPLC method using a C18 column with a mobile phase of water (containing 0.1% phosphoric acid) and acetonitrile. nih.govresearchgate.net The method demonstrated good linearity over a specific concentration range, with a high correlation coefficient (R² > 0.999). nih.govresearchgate.net

Table 2: Illustrative HPLC Method Parameters for Piperidine Derivatives

ParameterCondition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile and Water with 0.1% TFA
Gradient5% to 95% Acetonitrile over 8 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature30 °C
Note: These are typical starting parameters for method development for a compound like this compound, based on methods for related structures. nih.govnih.govresearchgate.net

Gas Chromatography (GC) for Volatile By-products (if applicable)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. In the context of this compound synthesis, GC can be employed to detect and quantify volatile impurities or residual solvents.

The method typically involves injecting a solution of the sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column's stationary phase separates the components based on their boiling points and interactions with the phase. A detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), is used for detection and quantification.

For piperidine and its derivatives, specific GC methods have been developed. For example, a patent describes a GC method for determining piperidine impurity using a specific capillary column (e.g., Agilent CP-Sil8CB-Amines) with a flame ionization detector. google.com Method parameters such as injector temperature, column temperature program, and carrier gas flow rate are optimized to achieve good resolution and sensitivity. google.com

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (such as chlorine) in a compound. The results are used to confirm the empirical formula of a synthesized compound like this compound (C₁₆H₂₂ClNO).

The analysis is performed using a dedicated elemental analyzer. A small, precisely weighed amount of the sample is combusted in a high-temperature furnace. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are separated and quantified by a detector. The mass fractions of the elements are then calculated and compared with the theoretical values derived from the expected molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Table 3: Theoretical Elemental Composition of this compound (C₁₆H₂₂ClNO)

ElementSymbolAtomic MassNumber of AtomsTotal MassMass Percentage (%)
CarbonC12.01116192.17668.68
HydrogenH1.0082222.1767.93
ChlorineCl35.453135.45312.67
NitrogenN14.007114.0075.01
OxygenO15.999115.9995.72
Total 279.811 100.00

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

The conventional synthesis of 1-[4-(4-Chlorobutyl)benzoyl]piperidine likely involves a two-step process: a Friedel-Crafts acylation followed by an amide coupling. Future research could focus on developing more streamlined and efficient synthetic strategies.

One promising area is the development of one-pot multicomponent reactions (MCRs). Efficient one-pot procedures for creating highly functionalized piperidines have been developed using various catalysts, highlighting the potential for atom-economic routes that reduce waste and purification steps. researchgate.net Exploring novel catalysts, such as zinc oxide or cyanuric chloride, could lead to greener and milder conditions for the initial Friedel-Crafts acylation step. organic-chemistry.org Furthermore, recent advancements have demonstrated that combining biocatalytic C-H oxidation with radical cross-coupling can dramatically simplify the synthesis of complex piperidines, reducing multi-step processes to just a few steps. news-medical.net Applying such modular strategies could revolutionize the construction of the core structure and its analogs.

Another avenue involves improving the final N-acylation step. While traditional methods are robust, exploring alternative coupling agents or direct acylation methods under milder conditions could enhance yield and purity. The benzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry, and its synthesis is generally considered straightforward. mdpi.com The challenge lies in optimizing these known methods for efficiency, scalability, and environmental impact.

Synthetic Strategy Potential Advantages Key Research Focus
One-Pot Multicomponent Reactions Reduced step count, higher atom economy, less waste.Identification of suitable catalysts and reaction conditions for convergent synthesis.
Greener Friedel-Crafts Acylation Use of non-toxic catalysts, milder conditions, reduced environmental impact.Screening of solid-acid catalysts and metal-free methodologies. organic-chemistry.org
Modular Synthesis (e.g., C-H Functionalization) Rapid access to complex analogs, significant reduction in step count. news-medical.netAdapting biocatalytic and electrochemical methods to the target scaffold.
Optimized N-Acylation Higher yields, improved purity, easier workup.Investigation of novel coupling reagents and solvent systems.

Exploration of Underutilized Reactivity Modes

The structure of this compound contains several reactive sites, but research has likely focused on the reactivity of the terminal chloride. Future studies could explore the untapped potential of other parts of the molecule.

The 4-chlorobutyl chain is a prime target for diversification. Beyond simple nucleophilic substitution, its reactivity could be harnessed for intramolecular cyclization reactions to generate novel bicyclic or spirocyclic systems containing the piperidine (B6355638) motif. Such structures could access new areas of chemical space for drug discovery.

The piperidine ring itself offers opportunities for C-H functionalization. Recent breakthroughs in photoredox catalysis have enabled the direct arylation, vinylation, and heteroarylation of the piperidine core. mdpi.com Applying these methods to this compound could generate derivatives with substitution directly on the heterocyclic ring, a modification that is difficult to achieve through classical methods. Similarly, asymmetric deprotonation can be used to create enantioenriched functionalizable piperidine fragments, providing access to stereochemically complex molecules. nih.gov

The benzoyl ketone could also be a site for further reactions. For example, it could be converted to an oxime or other derivatives, or it could serve as a handle for attaching other molecular fragments through various condensation reactions.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and its derivatives is well-suited for adaptation to modern high-throughput technologies like flow chemistry and automated synthesis.

Flow chemistry offers significant advantages for multi-step syntheses, including enhanced safety, precise control over reaction parameters, and improved scalability. nih.govflinders.edu.auillinois.edu Both Friedel-Crafts acylations and N-acylations have been successfully performed in continuous-flow reactors. nih.govrsc.orgflowchemistrysociety.com A future research goal would be to develop an integrated, multi-step flow process for the continuous production of the target compound, potentially including in-line purification to streamline the workflow. flinders.edu.aualmacgroup.com This approach would be particularly beneficial for overcoming the safety concerns and exothermicity often associated with large-scale Friedel-Crafts reactions. durham.ac.uk

Automated synthesis platforms can accelerate the creation of derivative libraries for biological screening. researchgate.net Systems using pre-packaged reagent cartridges or 96-well plate formats can perform reactions like amide couplings in a parallel fashion, enabling the rapid synthesis of a large number of analogs. ethz.chyoutube.com By using a common precursor, such as a carboxylic acid or an amine, an automated synthesizer could efficiently generate a library of derivatives by varying the coupling partner, facilitating structure-activity relationship (SAR) studies. researchgate.net

Technology Platform Application to Target Compound Potential Impact
Flow Chemistry Integrated, multi-step synthesis of the core molecule. flinders.edu.ausyrris.jpImproved safety, scalability, and process control; reduced manufacturing time.
Automated Parallel Synthesis Rapid generation of amide or ether-linked derivative libraries. ethz.chAccelerated drug discovery through high-throughput screening and SAR studies.

Expansion of Derivative Libraries for Chemical Biology Studies

The this compound scaffold holds promise as a template for generating diverse chemical libraries for biological screening. The benzoylpiperidine moiety is a well-established privileged structure found in numerous bioactive compounds. mdpi.com Piperidine derivatives are known to exhibit a wide range of pharmacological activities, acting as enzyme inhibitors and receptor modulators. ajchem-a.comresearchgate.netnih.govnih.gov

The most apparent site for diversification is the terminal chlorine on the butyl chain. This electrophilic center can react with a wide array of nucleophiles to generate an extensive library of derivatives.

Potential Nucleophiles for Derivatization:

Amines (primary, secondary, and heterocyclic): To introduce new basic centers and potential hydrogen bonding interactions.

Thiols: To generate thioethers, which can mimic ethers but have different electronic and steric properties.

Azides: To create azido-derivatives that can be further functionalized via click chemistry (e.g., Huisgen cycloaddition).

Phenols and Alcohols: To form ether linkages, expanding the molecule's size and polarity.

Carboxylates: To produce ester derivatives.

These modifications would allow for a systematic exploration of the structure-activity relationships (SAR) of this chemical class. researchgate.net By varying the properties of the appended group (e.g., size, polarity, charge, hydrogen bonding capability), researchers can fine-tune the molecule's interaction with biological targets. nih.gov

Advanced Analytical Techniques for In Situ Reaction Monitoring

To support the development of novel synthetic routes and their integration into flow and automated platforms, the use of advanced process analytical technology (PAT) is essential. In situ monitoring provides real-time data on reaction kinetics, intermediate formation, and product conversion, enabling rapid optimization and control. jocpr.com

Several powerful techniques are available for real-time analysis. Nuclear Magnetic Resonance (NMR) spectroscopy provides quantitative information on the concentration of reactants, intermediates, and products, making it ideal for kinetic studies. bruker.com In situ infrared (IR) spectroscopy can be used to track the disappearance of starting materials and the appearance of products, particularly for key transformations like Friedel-Crafts acylation. researchgate.net For more complex reaction mixtures, the coupling of liquid chromatography with mass spectrometry (LC-MS) offers high sensitivity and specificity for identifying and quantifying components. jocpr.comtheindustryleaders.org These advanced analytical tools can provide a deep understanding of the reaction mechanisms, helping to identify rate-limiting steps and optimize conditions for yield and purity. google.commdpi.com

Analytical Technique Application in Synthesis Monitoring Information Gained
In Situ NMR Spectroscopy Real-time quantitative analysis of reaction components. bruker.comReaction kinetics, conversion rates, identification of byproducts.
In Situ IR/Raman Spectroscopy Monitoring of functional group transformations. jocpr.comReaction initiation, endpoint determination, intermediate tracking.
Online LC-MS Separation and identification of all species in the reaction mixture.Impurity profiling, confirmation of intermediates, accurate conversion data.

Q & A

Q. What synthetic methodologies are most effective for optimizing the yield of 1-[4-(4-chlorobutyl)benzoyl]piperidine?

Methodological Answer: The synthesis typically involves nucleophilic substitution and coupling reactions. Key steps include:

  • Nucleophilic substitution : Reacting 4-(4-chlorobutyl)benzoyl chloride with piperidine in anhydrous dichloromethane under nitrogen atmosphere .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >93% purity. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of benzoyl chloride to piperidine) and reaction time (4–6 hours at 0–5°C) .
  • Troubleshooting : Low yields often result from moisture sensitivity; use molecular sieves or anhydrous solvents to mitigate hydrolysis .

Q. How can researchers characterize the structural purity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR : 1^1H NMR (CDCl3_3) should show signals at δ 7.4–7.2 ppm (aromatic protons), δ 3.6–3.4 ppm (piperidine N–CH2_2), and δ 1.8–1.6 ppm (chlorobutyl chain) .
  • HPLC : Use a C18 column with UV detection (254 nm); retention time compared to reference standards confirms purity .
  • Elemental analysis : Carbon and nitrogen percentages should align with theoretical values (C: 64.2%, N: 4.5%) .

Advanced Research Questions

Q. How do structural modifications of the chlorobutyl chain impact receptor binding affinity in antipsychotic studies?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Chain length : Shortening the chlorobutyl group reduces dopamine D2 receptor affinity (e.g., chloroethyl analogs show 10-fold lower Ki_i values) .
  • Substituent position : Para-substitution on the benzoyl group enhances selectivity for serotonin 5-HT2A_{2A} receptors over histamine H1 receptors .
  • Experimental validation : Radioligand binding assays (e.g., 3^3H-spiperone for D2 receptors) using HEK293 cells transfected with target receptors .

Q. How can researchers resolve contradictions in reported solubility data for this compound derivatives?

Methodological Answer: Discrepancies arise from solvent polarity and crystalline form variations:

  • Solvent selection : Use dimethyl sulfoxide (DMSO) for polar derivatives (e.g., hydroxylated analogs) and dichloromethane for nonpolar variants .
  • Polymorphism screening : Conduct X-ray crystallography to identify stable crystalline forms; amorphous phases often exhibit higher solubility .
  • Data standardization : Report solubility in pH 7.4 phosphate-buffered saline (PBS) at 25°C for cross-study comparability .

Q. What strategies mitigate off-target effects in in vivo pharmacological studies of this compound?

Methodological Answer:

  • Dose optimization : Start with 0.1 mg/kg in rodent models to minimize muscarinic receptor cross-reactivity .
  • Metabolite profiling : LC-MS/MS identifies major metabolites (e.g., dechlorinated byproducts) that may interact with cytochrome P450 enzymes .
  • Control experiments : Use knockout mice (e.g., D2 receptor-deficient) to isolate target-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.